molecular formula C14H26N2O4 B581108 tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 1262407-74-8

tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B581108
CAS No.: 1262407-74-8
M. Wt: 286.372
InChI Key: ZSZRYZNIEKNLGN-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of N-Boc-piperidine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used to synthesize bioactive molecules that interact with various biological targets .

Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceutical compounds. It is involved in the development of drugs that target specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Uniqueness: tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-19-11(17)9-14(15)7-6-8-16(10-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZRYZNIEKNLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCCN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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